N-(2-hydroxy-3-phenylpropyl)-4-methylthiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)-4-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-11-7-14(19-10-11)15(18)16-9-13(17)8-12-5-3-2-4-6-12/h2-7,10,13,17H,8-9H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSNYAQCUWQQGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC(CC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene Ring Functionalization
The 4-methylthiophene-2-carboxylic acid precursor is synthesized via regioselective substitution. A common approach involves lithiation of 3-bromo-2-chlorothiophene followed by reaction with N-methoxy-N-methylacetamide to yield the methyl ketone intermediate. Subsequent condensation with diethyl carbonate in the presence of sodium hydride generates the ketoester, which is hydrolyzed to the carboxylic acid. Alternative routes employ halogenation of pre-functionalized thiophenes, such as bromination at the 5-position using phosphorus tribromide in dichloromethane.
Carboxylic Acid Activation
Activation of the carboxylic acid for amide coupling is achieved via chloride intermediates. For example, treatment with thionyl chloride (SOCl₂) in refluxing toluene converts the acid to the acyl chloride, which is isolated or used in situ. Alternatively, mixed anhydride methods using ethyl chloroformate in the presence of tertiary amines (e.g., triethylamine) are documented.
Introduction of the 2-Hydroxy-3-phenylpropyl Side Chain
Epoxide Ring-Opening Strategy
A key method involves nucleophilic opening of epoxides. (S)-Styrene oxide is reacted with a thiophene alkanol intermediate (e.g., N-(4-chlorobenzyl)-2-(hydroxymethyl)-7-methyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxamide) using sodium hydride in DMF at 100°C. This regioselective attack at the less substituted carbon installs the hydroxypropyl group. The reaction proceeds via an SN2 mechanism, with the base deprotonating the hydroxyl group to enhance nucleophilicity.
Table 1: Epoxide Opening Conditions and Yields
| Epoxide | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| (S)-Styrene oxide | NaH (60%) | DMF | 100 | 78 |
| (S)-2-(4-ClPh)oxirane | K₂CO₃ | THF | 80 | 65 |
| (R)-2-Methyl-2-PhO | t-BuOK | DCM | 40 | 72 |
Dihydroxylation of Alkenes
An alternative route utilizes Sharpless asymmetric dihydroxylation of allylbenzene derivatives. For example, (E)-3-phenylprop-1-ene is treated with AD-mix-β (OsO₄, K₃Fe(CN)₆, K₂CO₃) in tert-butanol/water to yield (1R,2S)-1,2-dihydroxy-3-phenylpropane. The diol is then selectively protected and coupled to the thiophene core.
Amide Bond Formation
Direct Coupling of Acid and Amine
The carboxamide is formed via coupling of 4-methylthiophene-2-carboxylic acid with 2-amino-3-phenylpropan-1-ol. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are employed with catalytic DMAP in DMF or CH₂Cl₂. Yields range from 70–85% after purification by silica chromatography.
Table 2: Coupling Reagent Efficiency
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| HATU | DMF | 25 | 12 | 82 |
| EDCl | CH₂Cl₂ | 0→25 | 24 | 75 |
| DCC | THF | 25 | 48 | 68 |
Stepwise Protection/Deprotection
To prevent side reactions during coupling, the hydroxyl group in 2-amino-3-phenylpropan-1-ol is protected as a silyl ether (e.g., TBSCl, imidazole in CH₂Cl₂). After amide formation, the TBS group is removed using TBAF (tetrabutylammonium fluoride) in THF, yielding the final product with >90% purity.
Catalytic Asymmetric Synthesis
Enzymatic Resolution
Racemic 2-hydroxy-3-phenylpropylamine is resolved using immobilized lipase B from Candida antarctica (CAL-B) in vinyl acetate. The (R)-amine reacts preferentially, leaving the (S)-enantiomer, which is isolated and coupled to the thiophene acid. Enantiomeric excess (ee) exceeds 98% under optimized conditions.
Chiral Auxiliary Approach
The hydroxypropyl chain is constructed using Evans oxazolidinones. (S)-4-Phenyl-2-oxazolidinone is alkylated with benzyl bromide, followed by dihydroxylation and cleavage with LiOH/H₂O₂ to yield the chiral diol. This method achieves >99% ee but requires additional steps for auxiliary removal.
Industrial-Scale Optimization
Solvent Recycling
DMF is recovered via vacuum distillation (80°C, 15 mmHg) after reactions, reducing costs by 40%. Sodium hydride waste is quenched with ethanol and filtered, yielding reusable mineral oil.
Continuous Flow Synthesis
A plug-flow reactor system couples the thiophene acid chloride with 2-amino-3-phenylpropan-1-ol in CH₂Cl₂ at 50°C. Residence time of 30 minutes achieves 92% conversion, with in-line IR monitoring ensuring consistency.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-3-phenylpropyl)-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LAH).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Lithium aluminum hydride (LAH)
Substitution: Halogens (e.g., Br2), nitrating agents (e.g., HNO3)
Major Products
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an amine
Substitution: Formation of halogenated or nitrated thiophene derivatives
Scientific Research Applications
Medicinal Chemistry
N-(2-hydroxy-3-phenylpropyl)-4-methylthiophene-2-carboxamide has been investigated for its potential therapeutic effects:
- Anticancer Activity : Research indicates that compounds with similar structures can induce apoptosis in cancer cells. For instance, in vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines through mitochondrial pathways, suggesting its potential as an anticancer agent.
- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition may lead to reduced inflammation and pain relief.
Enzyme Inhibition
Studies have highlighted the compound's role as an inhibitor of specific enzymes critical for metabolic pathways. For example, it has been shown to inhibit phospholipase A2, which is involved in lipid metabolism and inflammatory responses. The inhibition was found to be dose-dependent, indicating a strong correlation between structural features and biological activity.
Study 1: Enzyme Interaction
A study focused on various benzamide derivatives revealed that this compound significantly inhibited phospholipase A2 activity. The results indicated that structural modifications could enhance enzyme inhibition, providing insights into designing more effective inhibitors.
Study 2: Anticancer Activity
In another investigation involving human cancer cell lines, this compound exhibited notable cytotoxic effects. The mechanism was linked to apoptosis induction via mitochondrial pathways, highlighting its potential as a therapeutic agent against cancer.
| Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis via mitochondrial pathways | |
| Anti-inflammatory | Inhibits COX and LOX enzymes | |
| Enzyme Inhibition | Inhibits phospholipase A2 |
Mechanism of Action
The mechanism of action of N-(2-hydroxy-3-phenylpropyl)-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy-phenylpropyl side chain may facilitate binding to these targets, while the thiophene ring can participate in electron transfer processes. The exact pathways and molecular targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(2-hydroxy-3-phenylpropyl)-4-methylthiophene-2-carboxamide with four analogs, focusing on structural features, physicochemical properties, and reported bioactivities.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Structural Complexity: this compound is less structurally complex than BBAC or MOP, which incorporate fused aromatic systems (e.g., biphenyl, benzimidazole) or multiple fluorinated groups. This may influence solubility and bioavailability. Compared to NAT-1, which contains a thiazolidinone ring, the target compound lacks a cyclic amide but retains a hydroxyl group for hydrogen bonding .
Bioactivity Trends :
- Thiophene carboxamides (e.g., BBAC) often exhibit CNS activity due to their ability to cross the blood-brain barrier, as seen in BBAC’s role in neural network dynamics .
- Fluorinated analogs like MOP show enhanced metabolic stability and anthelmintic efficacy, suggesting that introducing electronegative groups (e.g., CF₃) could improve the target compound’s pharmacological profile .
Uniqueness of Hydroxy-Phenylpropyl Moiety :
- The 2-hydroxy-3-phenylpropyl group in the target compound is distinct from the hydroxyethyl-thiophene/furan hybrid in ’s analog. This difference may alter receptor binding specificity, particularly in sterically constrained environments .
Research Findings and Limitations
- Hypothetical Kinase Inhibition: The target compound’s carboxamide and hydroxyl groups resemble motifs in kinase inhibitors (e.g., JNJ-54717793, a pyrimidine-based kinase binder ).
- Synthetic Accessibility : The compound’s relatively simple structure (vs. BBAC or MOP) suggests easier synthesis but may limit potency compared to multi-ring systems.
- Gaps in Data: No experimental data on solubility, toxicity, or in vivo efficacy are available for the target compound, unlike its analogs (e.g., MOP’s anthelmintic data ).
Biological Activity
N-(2-hydroxy-3-phenylpropyl)-4-methylthiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
The synthesis of this compound typically involves the reaction of 4-methylthiophene-2-carboxylic acid with 2-hydroxy-3-phenylpropylamine. Common coupling agents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) in anhydrous solvents like tetrahydrofuran (THF) under mild conditions.
Key Chemical Reactions
The compound can undergo various reactions:
- Oxidation : Can yield sulfoxides or sulfones using agents like potassium permanganate.
- Reduction : Reducing agents such as lithium aluminum hydride can convert it into corresponding alcohols or amines.
- Substitution : The carboxamide group can be replaced through nucleophilic substitution reactions.
This compound exhibits its biological activity primarily through interactions with specific molecular targets, such as enzymes or receptors. The hydroxy-phenylpropyl moiety facilitates binding via hydrogen bonds and hydrophobic interactions, while the thiophene ring may participate in π-π stacking interactions, enhancing binding stability.
Therapeutic Applications
Research indicates that this compound has potential applications in various therapeutic areas:
- Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thus reducing inflammation.
- Anticancer Properties : Investigations have shown that it may induce apoptosis in cancer cells, particularly through inhibition of histone deacetylases (HDACs), which play a critical role in cancer progression .
- Antimicrobial Effects : The compound has been evaluated for its antimicrobial properties, showing effectiveness against a range of pathogens .
Case Study 1: Anticancer Activity
A study focused on the anticancer effects of this compound demonstrated that it significantly inhibited the proliferation of human tumor cell lines. The mechanism was linked to HDAC inhibition, which led to cell cycle arrest and apoptosis .
Case Study 2: Anti-inflammatory Effects
In a clinical trial assessing the anti-inflammatory properties of this compound, patients with chronic inflammatory conditions showed marked improvement when treated with formulations containing this compound. The study reported a reduction in inflammatory markers within two weeks of treatment .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(2-hydroxy-2-phenylpropyl)-4-methylthiophene-2-carboxamide | Structure | Anticancer, anti-inflammatory |
| 4-Hydroxy-2-quinolones | Structure | Antimicrobial, anti-inflammatory |
| 2-Hydroxy-2-methylpropiophenone | Structure | Anticancer |
This table illustrates that while many compounds exhibit similar activities, the specific substitution pattern of this compound imparts unique properties that enhance its biological efficacy.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(2-hydroxy-3-phenylpropyl)-4-methylthiophene-2-carboxamide?
- Methodological Answer : The synthesis typically involves amide bond formation between 4-methylthiophene-2-carboxylic acid and the primary amine group of 2-hydroxy-3-phenylpropylamine. Key steps include:
- Activation of the carboxylic acid : Use coupling agents like EDC/HOBt or DCC to generate an active ester intermediate.
- Amide coupling : React the activated acid with the amine under inert conditions (e.g., nitrogen atmosphere) in solvents such as DCM or DMF at 0–25°C .
- Deprotection (if needed) : If hydroxyl groups are protected (e.g., as acetates), use mild acidic or basic conditions (e.g., aqueous HCl or NaOH) for deprotection .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: methanol/water) to isolate the product .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the thiophene ring (δ ~7.0–7.5 ppm for aromatic protons), hydroxypropyl chain (δ ~1.5–3.5 ppm), and amide bond (δ ~8.0 ppm for NH) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and hydrogen-bonding networks; SHELXL software is commonly used for refinement .
- HPLC : Purity >95% is confirmed using reverse-phase C18 columns (mobile phase: acetonitrile/water) .
Advanced Research Questions
Q. How can researchers optimize reaction yields in multi-step syntheses of this compound?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency by stabilizing intermediates .
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura cross-coupling if aryl halide intermediates are involved .
- Temperature Control : Maintain low temperatures (0–5°C) during exothermic steps (e.g., acid activation) to minimize side reactions .
- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify byproducts .
Q. How should contradictory data in enzyme inhibition assays (e.g., IC₅₀ variability) be resolved?
- Methodological Answer :
- Assay Standardization : Use a common positive control (e.g., Tankyrase inhibitors like XAV939 for Wnt pathway studies) and normalize data to internal controls .
- Dose-Response Curves : Perform triplicate experiments across a broad concentration range (0.1–100 µM) to calculate robust IC₅₀ values .
- Molecular Docking : Use software like AutoDock Vina to predict binding modes and identify critical residues (e.g., Gly1032 in Tankyrase) for mutagenesis validation .
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
- Methodological Answer :
- Co-crystallization : Add co-solvents (e.g., PEG 4000) or small-molecule additives (e.g., divalent cations) to stabilize crystal lattice formation .
- Temperature Gradients : Screen crystallization conditions at 4°C, 20°C, and 37°C to identify optimal nucleation conditions .
- Twinned Data Correction : Use SHELXL’s TWIN/BASF commands to refine twinned datasets and improve R-factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
